tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Description
tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate: is a complex organic compound known for its unique bicyclic structure and functional groups
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O4/c1-12(21)6-5-7-19-16-13-8-15(9-14(16)11-23-10-13)20-17(22)24-18(2,3)4/h12-16,19,21H,5-11H2,1-4H3,(H,20,22)/t12?,13-,14+,15?,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIUBCXQRSNSL-KDJGIRDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1C2CC(CC1COC2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCNC1[C@@H]2CC(C[C@H]1COC2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Introduction of Functional Groups: The hydroxypentylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding. Its structure can be modified to enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the material science industry, the compound’s unique properties can be utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
- tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate stands out due to the presence of the hydroxypentylamino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[331]nonan-7-yl]carbamate, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
